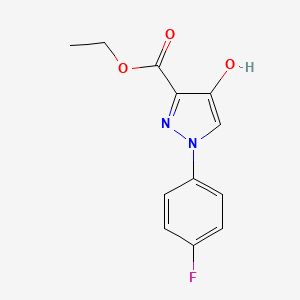

1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester

Descripción

Historical Context and Discovery

The historical foundation of compounds like 1-(4-fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental chemistry of this heterocyclic class. Knorr's original discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine, a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and laid the groundwork for the systematic development of pyrazole-based compounds.

The evolution from Knorr's initial discoveries to modern fluorinated pyrazole derivatives like this compound represents over a century of methodical advancement in heterocyclic chemistry. The classical synthetic method developed by Hans von Pechmann in 1898, which involved the synthesis of pyrazole from acetylene and diazomethane, established fundamental synthetic principles that continue to influence contemporary approaches to pyrazole synthesis. The incorporation of fluorine atoms into aromatic systems, particularly in pharmaceutical applications, became increasingly important in the latter half of the twentieth century as chemists recognized the unique properties that fluorine substitution could impart to organic molecules.

The development of compounds containing both pyrazole cores and fluorophenyl substituents represents a convergence of two important trends in medicinal chemistry: the utilization of heterocyclic scaffolds for their biological activity and the strategic incorporation of fluorine atoms to modulate molecular properties. The specific combination found in this compound reflects modern synthetic capabilities and the sophisticated understanding of structure-activity relationships that has developed over decades of research in heterocyclic chemistry.

Structural Significance of Pyrazole Core

The pyrazole core structure present in this compound represents one of the most significant heterocyclic frameworks in contemporary chemistry. Pyrazole, characterized by its five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, possesses unique electronic and structural properties that make it an invaluable scaffold in chemical research. The compound exhibits a planar molecular geometry, with carbon-nitrogen bond distances of approximately 1.33 Ångströms, indicating significant electronic delocalization within the ring system.

The electronic structure of the pyrazole core involves a complex interplay of π-electron systems, where the two nitrogen atoms contribute differently to the overall electronic distribution. One nitrogen atom functions as a pyrrole-like acidic center, contributing two electrons to the aromatic π-system, while the adjacent nitrogen behaves as a pyridine-like basic site with a lone pair of electrons available for coordination or protonation. This dual electronic character gives pyrazoles their characteristic amphoteric properties, allowing them to function as both acids and bases depending on the chemical environment and substituent pattern.

In this compound, the pyrazole core serves as a rigid, planar platform that orients the various functional groups in a defined three-dimensional arrangement. The positioning of substituents at specific positions on the pyrazole ring significantly influences the compound's overall properties, with the 1-position bearing the fluorophenyl group, the 3-position carrying the carboxylic acid ethyl ester functionality, and the 4-position containing the hydroxy group. This specific substitution pattern creates a molecule with distinct regions of differing electronic density and chemical reactivity, contributing to its unique chemical behavior and potential applications.

Functional Group Analysis: Fluorophenyl, Hydroxy, and Ethyl Ester Moieties

The 4-fluorophenyl substituent attached to the pyrazole nitrogen represents a critical structural element that significantly influences the compound's chemical and physical properties. The fluorine atom, positioned para to the point of attachment on the phenyl ring, exerts a strong electron-withdrawing effect through inductive mechanisms while simultaneously providing electron density through resonance effects. This dual electronic influence creates a unique electronic environment within the phenyl ring, affecting both the electron density distribution and the overall polarity of the molecule. The fluorine atom's small size and high electronegativity contribute to enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs.

The hydroxy group positioned at the 4-position of the pyrazole ring introduces significant hydrogen-bonding capability and potential for tautomeric equilibria. This functional group can participate in both intramolecular and intermolecular hydrogen bonding interactions, potentially influencing the compound's solubility characteristics, crystal packing arrangements, and biological activity. The hydroxy group's electron-donating properties through resonance effects can modulate the electronic properties of the pyrazole core, creating areas of increased electron density that may influence chemical reactivity and molecular recognition events.

The ethyl ester functionality attached to the carboxylic acid group at the 3-position provides lipophilic character while maintaining the potential for hydrolysis under appropriate conditions. This ester group contributes to the compound's overall molecular weight and influences its partition coefficient, affecting its behavior in biological systems and its suitability for various applications. The ester linkage represents a potential site for metabolic transformation, where esterase enzymes could convert the compound to the corresponding carboxylic acid, potentially altering its biological properties and pharmacokinetic behavior.

Table 1: Molecular Properties of this compound

Table 2: Structural Components and Their Electronic Effects

| Functional Group | Position | Electronic Effect | Structural Contribution |

|---|---|---|---|

| 4-Fluorophenyl | N-1 | Electron-withdrawing (inductive), Electron-donating (resonance) | Aromatic character, metabolic stability |

| Hydroxy | C-4 | Electron-donating (resonance), Hydrogen bonding | Polarity, intermolecular interactions |

| Ethyl Ester | C-3 | Electron-withdrawing (inductive) | Lipophilicity, hydrolysis potential |

| Pyrazole Core | Central scaffold | Aromatic stabilization, amphoteric behavior | Structural rigidity, electronic communication |

Propiedades

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOTBYUDNAZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183667 | |

| Record name | Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

636568-08-6 | |

| Record name | Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636568-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

- Oxidation of the hydroxyl group yields a ketone or aldehyde.

- Reduction of the ester group produces the corresponding alcohol.

- Substitution reactions result in the replacement of the fluoro group with the nucleophile.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is cyclized with ethyl acetoacetate under basic conditions, generally in organic solvents like ethanol or methanol, at elevated temperatures to facilitate the reaction .

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Major Products from Reactions

- Oxidation yields ketones or aldehydes.

- Reduction produces alcohols.

- Substitution results in replacement of the fluoro group with nucleophiles.

Chemistry and Material Science

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel materials with tailored properties.

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of pyrazole compounds show effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound's hydroxyl and ester groups may enhance its potential as an anti-inflammatory agent .

Medicinal Chemistry

Ongoing research is focused on exploring its therapeutic potential for various diseases. The interaction of this compound with specific molecular targets could lead to the development of new drugs .

Industrial Applications

The compound is also utilized in developing new materials and serves as a precursor in synthesizing agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for industrial applications where specific chemical properties are required .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The fluoro-substituted phenyl ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Substituent Variations in Pyrazole Esters

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C₁₂H₁₁F₁N₂O₃.

Physicochemical Properties

- Solubility: The hydroxyl group at position 4 in the target compound enhances water solubility compared to non-hydroxylated analogs like ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1333915-48-2), which is highly lipophilic .

- Thermal Stability : Fluorinated derivatives generally exhibit higher melting points than chloro or methoxy variants due to stronger intermolecular interactions .

Actividad Biológica

1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, with the CAS number 636568-08-6, is an organic compound belonging to the pyrazole class. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a hydroxyl group, and an ethyl ester functional group. Its molecular formula is C12H11FN2O3, and it has a molecular weight of 250.23 g/mol .

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate under basic conditions. The reaction is generally performed in organic solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Chemical Reactions:

- Oxidation: Hydroxyl group can be oxidized to a carbonyl.

- Reduction: Ester group can be reduced to an alcohol.

- Substitution: Fluoro group can undergo nucleophilic aromatic substitution.

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The presence of the hydroxyl and ester groups in this compound enhances its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The hydroxyl group can participate in hydrogen bonding with biological molecules, while the fluoro-substituted phenyl ring may enhance lipophilicity, promoting cell membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound.

- Anticancer Activity :

- Antiviral Activity :

Table 2: Case Study Results on Anticancer Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.